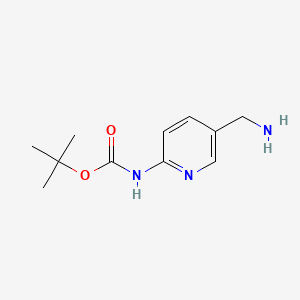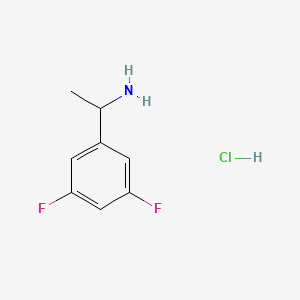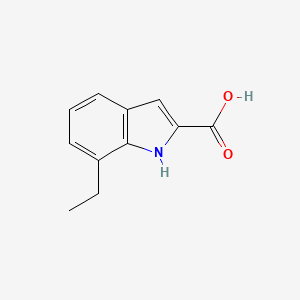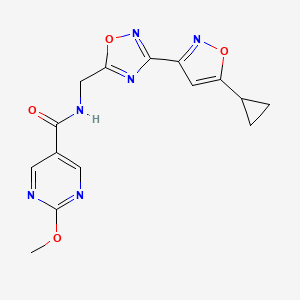![molecular formula C25H23N3O4 B2878169 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid CAS No. 2092837-87-9](/img/structure/B2878169.png)
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid is a complex organic compound with a molecular formula of C25H23N3O4. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a piperazine ring, and a pyridine carboxylic acid moiety. It is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of piperazine with the Fmoc group, followed by the coupling of the protected piperazine with a pyridine carboxylic acid derivative. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, as well as the coupling reactions, to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridine ring, while reduction typically results in the removal of the Fmoc group.
Wissenschaftliche Forschungsanwendungen
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural complexity.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid is not well-documented, but it is believed to interact with specific molecular targets due to its structural features. The Fmoc group can be removed under mild conditions, revealing a reactive amine that can participate in further chemical reactions. The piperazine and pyridine rings may also interact with biological targets, potentially influencing enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid: This compound is similar in structure but contains a pyrimidine ring instead of a pyridine ring.
(2S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-2-carboxylic acid: This compound features a morpholine ring instead of a piperazine ring.
Uniqueness
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid is unique due to its combination of the Fmoc-protected piperazine and the pyridine carboxylic acid moiety. This unique structure allows it to serve as a versatile building block in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c29-24(30)23-15-17(9-10-26-23)27-11-13-28(14-12-27)25(31)32-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,15,22H,11-14,16H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSAJANUDXOAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)

![3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2878089.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)
![2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2878095.png)
![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)

![N-[2-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2878098.png)

![2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid](/img/structure/B2878101.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2878104.png)

![3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI)](/img/structure/B2878106.png)
